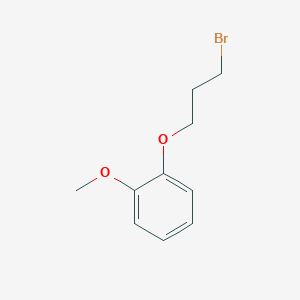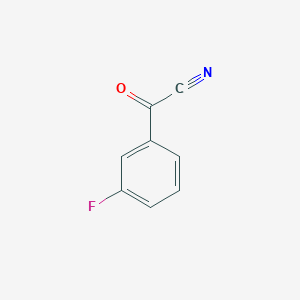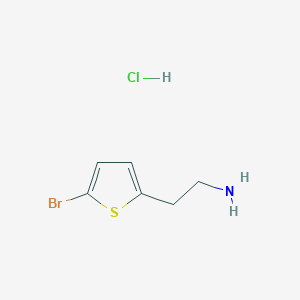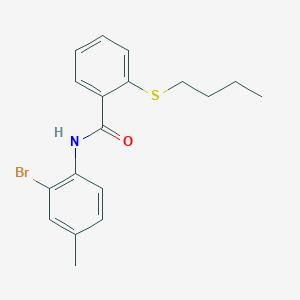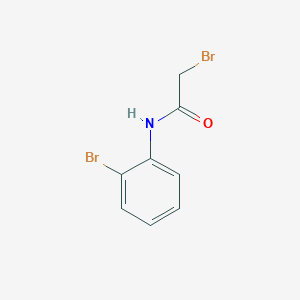
(1,2,2,2-Tetrafluoroethyl)benzene
Overview
Description
(1,2,2,2-Tetrafluoroethyl)benzene, also known as 1,2,2,2-tetrafluoroethylbenzene or TFEB, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, volatile compound with a boiling point of 28 °C and a molecular weight of 166.05 g/mol. TFEB is a monofluorinated aromatic compound that is highly stable and resistant to oxidation and hydrolysis. It is also relatively non-toxic and has low vapor pressure, making it an ideal solvent for many applications.
Scientific Research Applications
Synthesis and Charge Transport Applications
(1,2,2,2-Tetrafluoroethyl)benzene , a derivative of fluorinated benzene, is recognized for its contribution in the field of organic electronics. Notably, 1,2,3,4-tetrafluoropentacene , a structurally related compound, has been synthesized and incorporated into organic field-effect transistors (OFETs), exhibiting ambipolar charge transport properties. This compound, developed from a precursor containing a carbonyl bridge across the central benzene ring, demonstrates high stability in solid state and remarkable spectral and electronic properties, marking its potential for advanced electronic applications (Chien et al., 2013).
Fluorinated Polyethers Synthesis
Fluorinated compounds like 1,2,2,2-Tetrafluoroethylbenzene play a crucial role in the development of high-performance materials. A notable example is the creation of a highly fluorinated monomer, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene , through the reaction of the sodium salt of a similarly structured benzene with pentafluorobenzyl bromide. The resultant polyethers, synthesized from this monomer, exhibit outstanding properties such as solubility, hydrophobicity, low dielectric constants, and high thermal stability, making them suitable for various advanced applications (Fitch et al., 2003).
Catalyst Development
The structural versatility of fluorinated benzenes, like This compound , is harnessed in catalyst development. The use of tetratopic ligands such as 1,2,4,5-tetrakis(4-carboxyphenyl)benzene in constructing metal-organic frameworks (MOFs) with metalloporphyrin struts exemplifies this. The resulting MOFs, like ZnPO-MOF , are highly efficient in catalyzing acyl-transfer reactions, primarily by concentrating substrates within their microporous structure, demonstrating the catalytic potential of fluorinated benzene derivatives (Shultz et al., 2009).
Material Science and Electronic Devices
The synthesis and modification of fluorinated benzenes are integral in material science, particularly for creating advanced polymeric and electronic materials. The synthesis of 1,2-bis(trimethylsilyl)benzene serves as a cornerstone for developing efficient benzyne precursors and luminous π-conjugated materials. The methodological advancements in synthesizing these compounds reflect the crucial role of fluorinated benzene derivatives in the field of organic electronics and photonics (Lorbach et al., 2010).
Future Directions
properties
IUPAC Name |
1,2,2,2-tetrafluoroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSIHMDPAMKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528357 | |
| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56424-23-8 | |
| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)
